Introduction: The Strategic Value of Fluorinated Scaffolds
Introduction: The Strategic Value of Fluorinated Scaffolds
An In-Depth Technical Guide to Methyl 5-bromo-2-(difluoromethoxy)benzoate
This guide provides a comprehensive technical overview of Methyl 5-bromo-2-(difluoromethoxy)benzoate, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, grounding our discussion in established chemical principles to provide actionable, field-proven insights.
Methyl 5-bromo-2-(difluoromethoxy)benzoate (CAS No. 1131587-78-4 ) is an aromatic ester of significant interest in the field of medicinal chemistry.[1][2] Its value lies in the unique combination of three synthetically versatile functional groups on a single benzene scaffold: a bromine atom, a methyl ester, and a difluoromethoxy group.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance critical pharmacological properties.[3] The difluoromethoxy (-OCF₂H) group, in particular, is a fascinating bioisostere for hydroxyl (-OH) or thiol (-SH) groups. It acts as a lipophilic hydrogen bond donor, which can improve a molecule's binding affinity to target proteins and enhance its metabolic stability, thereby increasing its in-vivo half-life.[4][5] The bromine atom and the methyl ester provide orthogonal synthetic handles for further molecular elaboration, making this compound a powerful intermediate for building complex drug-like molecules.[3]
Physicochemical and Safety Profile
A clear understanding of a compound's properties is foundational to its effective use in a research setting.
Key Properties
The essential physicochemical data for Methyl 5-bromo-2-(difluoromethoxy)benzoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1131587-78-4 | [1][2] |
| Molecular Formula | C₉H₇BrF₂O₃ | [1][2] |
| Molecular Weight | 281.05 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Purity | ≥96% (Typical) | [2] |
| InChI Key | UBPSOKPHMMEARW-UHFFFAOYSA-N | [2] |
Predicted Spectroscopic Data
While experimental spectra are not publicly available, a prediction of the ¹H and ¹³C NMR chemical shifts can be made based on established principles of NMR spectroscopy.[6] The electron-withdrawing nature of the ester, bromine, and difluoromethoxy groups will significantly influence the electronic environment of the aromatic protons and carbons.
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¹H NMR: The spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The difluoromethoxy group will present as a triplet due to coupling with the two fluorine atoms. The methyl ester will appear as a singlet in the upfield region.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon of the -OCF₂H group will appear as a triplet due to one-bond coupling with the fluorine atoms. The carbonyl carbon of the ester will be the most downfield signal.
Safety and Handling
This compound is classified as a warning-level hazard.[2] Proper handling is essential to ensure laboratory safety.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity / Irritant | GHS07 (Exclamation Mark) | H302, H315, H319, H332, H335 | P261, P280, P305+P351+P338 |
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Recommendation: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7]
Synthesis and Mechanistic Rationale
The most direct synthesis of Methyl 5-bromo-2-(difluoromethoxy)benzoate involves the difluoromethylation of its phenolic precursor, Methyl 5-bromo-2-hydroxybenzoate.[1]
Experimental Protocol: O-Difluoromethylation
This protocol details the synthesis via a nucleophilic substitution reaction.
Starting Materials:
-
Methyl 5-bromo-2-hydroxybenzoate (CAS: 4068-76-2)
-
Ethyl 2-bromo-2,2-difluoroacetate (CAS: 667-27-6)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add Ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography to yield the final product.
Causality and Experimental Choices
-
Base (K₂CO₃): Potassium carbonate is a mild inorganic base. Its primary role is to deprotonate the phenolic hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate, forming a more nucleophilic phenoxide ion. This activation is critical for the subsequent nucleophilic attack.
-
Solvent (DMF): DMF is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive. Its high boiling point is also suitable for the elevated reaction temperature.
-
Reagent (Ethyl 2-bromo-2,2-difluoroacetate): This reagent serves as the source of the difluoromethyl group. The initial product of the nucleophilic substitution is an intermediate which subsequently undergoes hydrolysis and decarboxylation under the reaction conditions to yield the desired difluoromethoxy ether.
-
Temperature (80 °C): The elevated temperature provides the necessary activation energy for the SₙAr (Nucleophilic Aromatic Substitution) or related substitution mechanism to proceed at a reasonable rate.
Caption: Workflow for the synthesis of Methyl 5-bromo-2-(difluoromethoxy)benzoate.
Chemical Reactivity and Synthetic Utility
The true power of this molecule lies in its capacity for diverse chemical transformations, enabling the rapid construction of compound libraries for high-throughput screening.
The Difluoromethoxy Group: A Bioisosteric Mimic
The -OCF₂H group is a moderate electron-withdrawing substituent, influencing the reactivity of the aromatic ring. Its key value is in modulating the physicochemical properties of a lead compound. It can increase lipophilicity, which aids in cell membrane penetration, and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][5]
The Bromine Handle: Gateway to Complexity
The bromine atom at the C-5 position is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of a wide array of substituents, a critical step in structure-activity relationship (SAR) studies.
Common Transformations:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds (e.g., introducing aryl or alkyl groups).
-
Stille Coupling: Reaction with organostannanes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Caption: Key synthetic transformations of Methyl 5-bromo-2-(difluoromethoxy)benzoate.
The Ester Group: A Modifiable Moiety
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides. These modifications are crucial for altering solubility, bioavailability, and for introducing new interaction points for receptor binding.[8]
Conclusion
Methyl 5-bromo-2-(difluoromethoxy)benzoate is more than a simple chemical reagent; it is a strategically designed platform for innovation in drug discovery. Its trifunctional nature provides a robust and flexible starting point for the synthesis of novel chemical entities. The difluoromethoxy group offers a proven method for enhancing drug-like properties, while the bromo and ester functionalities serve as reliable points for diversification. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, empowers researchers to fully leverage its potential in the quest for new and more effective therapeutics.
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National Center for Biotechnology Information . Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD . The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene. [Link]
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Rowan University . Chemical Compatibility, Segregation, & Storage Recommendation Table. [Link]
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Journal of Organic and Pharmaceutical Chemistry . Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties (PDF). [Link]
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- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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NINGBO INNO PHARMCHEM CO.,LTD . The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]
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